N-methyl-N-phenyl-4-biphenylsulfonamide

Description

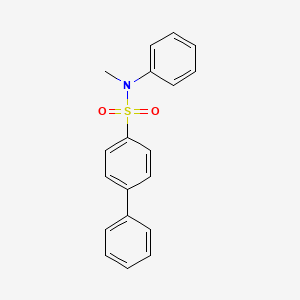

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N,4-diphenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-20(18-10-6-3-7-11-18)23(21,22)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSDOJXPIXZCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196709 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Modifications of N Methyl N Phenyl 4 Biphenylsulfonamide

Established and Novel Synthetic Routes Towards N-Methyl-N-Phenyl-4-Biphenylsulfonamide

The construction of this compound is not a trivial synthetic challenge. It requires a thoughtful combination of reactions to assemble the core components: the biphenyl (B1667301) group, the sulfonamide bridge, and the specific N-substituents. The following sections detail the key synthetic strategies employed.

Strategies for Sulfonamide Bond Formation in Biphenyl Systems

The formation of the sulfonamide bond (S-N) is a cornerstone of the synthesis. The most traditional and widely employed method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. In the context of this compound, this would typically involve the reaction of 4-biphenylsulfonyl chloride with N-methylaniline. The base, often an organic amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction.

Figure 1. General scheme for sulfonamide bond formation.

Figure 1. General scheme for sulfonamide bond formation.

Recent advancements have also explored alternative methods to circumvent the need for pre-functionalized and potentially harsh sulfonyl chlorides. One such approach is the electrochemical oxidative coupling of thiols and amines, which offers a more direct route to sulfonamides. While not yet specifically documented for this compound, this method presents a promising avenue for future synthetic explorations.

Biphenyl Coupling Reactions in Target Synthesis (e.g., Suzuki Coupling)

The biphenyl moiety is a key structural feature, and its synthesis is often achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

For the synthesis of this compound, two main retrosynthetic pathways can be envisioned utilizing the Suzuki coupling:

Late-stage biphenyl formation: A pre-formed sulfonamide bearing a halogenated aryl group (e.g., N-methyl-N-phenyl-4-bromobenzenesulfonamide) can be coupled with phenylboronic acid.

Early-stage biphenyl formation: 4-Bromobiphenyl can be synthesized first via a Suzuki coupling of 1,4-dibromobenzene and phenylboronic acid, followed by subsequent sulfonation and amidation steps.

Table 1: Comparison of Retrosynthetic Strategies using Suzuki Coupling

| Strategy | Key Coupling Reaction | Advantages | Disadvantages |

|---|---|---|---|

| Late-Stage Biphenyl Formation | N-methyl-N-phenyl-4-bromobenzenesulfonamide + Phenylboronic acid | Convergent synthesis, allows for late-stage diversification of the biphenyl moiety. | Requires synthesis of a functionalized sulfonamide precursor. |

N-Methylation and N-Phenyl Derivatization Approaches and Their Methodological Considerations

The introduction of the methyl and phenyl groups on the nitrogen atom of the sulfonamide can be achieved at different stages of the synthesis. If starting from 4-biphenylsulfonamide (a primary sulfonamide), sequential N-alkylation and N-arylation steps would be necessary.

N-Methylation: The methylation of a sulfonamide can be accomplished using various methylating agents, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. Phase-transfer catalysis has been shown to be an effective method for the N-alkylation of sulfonamides, often providing high yields and selectivity for mono-alkylation. tandfonline.com

N-Phenylation (N-Arylation): The introduction of the phenyl group is more challenging due to the lower nucleophilicity of the sulfonamide nitrogen. Copper- or palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are commonly employed. These reactions typically use an aryl halide (e.g., iodobenzene or bromobenzene) as the aryl source, a palladium or copper catalyst, a suitable ligand, and a base. Transition-metal-free N-arylation methods using o-silylaryl triflates have also been developed, offering milder reaction conditions.

Alternatively, a more direct approach is to start with N-methylaniline and react it with 4-biphenylsulfonyl chloride, as mentioned in section 2.1.1. This strategy circumvents the need for separate N-methylation and N-arylation steps on the sulfonamide core.

Advanced Synthetic Techniques Applicable to this compound Analogues

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its analogues, advanced synthetic techniques are being explored.

Microwave-Mediated Synthetic Pathways for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave irradiation can significantly reduce reaction times for both the Suzuki coupling and the sulfonamide formation steps. For instance, microwave-assisted Suzuki couplings can often be completed in minutes rather than hours. Similarly, the synthesis of sulfonamides from sulfonyl chlorides and amines can be expedited under microwave conditions. This rapid and efficient heating can lead to cleaner reactions with fewer side products. While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented, the general principles are applicable and offer a promising route for process optimization.

Supported Base Chemistry for Optimized Reaction Conditions

The use of supported bases, such as polymer-supported carbonates or amines, can simplify the purification process in sulfonamide synthesis. By using a solid-supported base, the excess base and its corresponding salt can be easily removed by filtration, eliminating the need for aqueous workups. This approach is particularly advantageous for library synthesis and high-throughput screening of analogues.

Phase-transfer catalysis can also be considered a form of supported base chemistry, where the catalyst facilitates the transfer of the base (e.g., hydroxide ions) from an aqueous phase to the organic phase where the reaction occurs. This technique is well-suited for N-alkylation reactions of sulfonamides, as it allows for the use of inexpensive inorganic bases while maintaining high reaction efficiency. tandfonline.comphasetransfer.com

Exploration of Green Chemistry Principles in Sulfonamide Synthesis

The synthesis of sulfonamides, a critical class of compounds in pharmaceuticals and materials science, is increasingly being guided by the principles of green chemistry to mitigate environmental impact. These modern approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Several innovative and environmentally benign methods have been developed for the synthesis of N-aryl sulfonamides. One notable advancement is the use of solvent-free reaction conditions . These methods often involve the simple grinding of reactants, which can lead to high yields and purity of the final product at room temperature rsc.org. This approach significantly reduces the reliance on volatile organic solvents, which are often toxic and contribute to environmental pollution.

Another key aspect of green sulfonamide synthesis is the use of alternative, more sustainable solvents. Water, ethanol, and deep eutectic solvents (DESs) are being explored as replacements for traditional organic solvents. For instance, a general and mild method for synthesizing sulfonamides has been developed using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant in sustainable solvents like water and ethanol. This process is characterized by simple conditions and a solvent-free workup that involves only filtration rsc.org.

Furthermore, mechanochemistry, which uses mechanical force to induce chemical reactions, presents a solvent-free and energy-efficient alternative. A one-pot, two-step mechanochemical procedure has been demonstrated for sulfonamide synthesis, showcasing a telescopic and cost-effective process rsc.org. Additionally, electrochemical methods are emerging as a conceptually new and simpler route to aromatic sulfonamides, avoiding harsh reaction conditions researchgate.net. The use of silica gel as a catalyst under solvent-free conditions also represents a mild and efficient synthetic strategy nih.gov.

These green chemistry approaches not only offer environmental benefits but also often lead to improved reaction efficiency, higher yields, and simpler purification procedures, making them highly attractive for the industrial-scale synthesis of sulfonamides like this compound.

Structural Elucidation Methodologies for this compound and Its Analogues

The precise determination of the molecular structure of this compound and its analogues is crucial for understanding their chemical properties and potential applications. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Due to the limited availability of specific spectral data for this compound in the reviewed literature, the following sections will discuss the expected spectral characteristics based on closely related analogues such as 4-methyl-N-phenyl-benzenesulfonamide and N-phenylnaphthalene-2-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of a sulfonamide analogue like 4-methyl-N-phenyl-benzenesulfonamide in CDCl₃ typically shows distinct signals for the aromatic protons. The protons on the phenyl ring attached to the nitrogen atom and the protons on the tosyl group appear in the aromatic region (δ 7.0-8.0 ppm). A characteristic singlet for the methyl protons of the tosyl group is observed around δ 2.36 ppm znaturforsch.com. For this compound, additional signals would be expected in the aromatic region corresponding to the protons of the second phenyl ring in the biphenyl moiety. The N-methyl group would exhibit a singlet, the chemical shift of which would be influenced by the electronic environment.

¹³C NMR: The carbon NMR spectrum of 4-methyl-N-phenyl-benzenesulfonamide in CDCl₃ displays signals for the aromatic carbons in the range of δ 121-144 ppm. The carbon of the methyl group appears at approximately δ 21.5 ppm znaturforsch.com. For this compound, the spectrum would be more complex in the aromatic region due to the presence of the biphenyl group, with distinct signals for the quaternary carbons and the protonated aromatic carbons. The N-methyl carbon would also have a characteristic chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule. For arylsulfonamides, characteristic absorption bands are observed for the sulfonyl (SO₂) and S-N stretching vibrations. Typically, asymmetric and symmetric SO₂ stretching vibrations appear as strong bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. The S-N stretching vibration is usually found in the range of 924–906 cm⁻¹ znaturforsch.com. For N-substituted sulfonamides, the absence of an N-H stretching band (typically around 3300-3200 cm⁻¹) would be a key feature.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), sulfonamides typically show a protonated molecular ion [M+H]⁺. The fragmentation pathways of sulfonamides can be complex and often involve rearrangements. Common fragmentation patterns include the cleavage of the S-N bond and the loss of SO₂ nih.gov. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its specific molecular weight, followed by fragment ions resulting from the cleavage of the sulfonamide bond and fragmentation of the biphenyl and phenyl rings.

Spectroscopic Data for a Related Analogue: 4-Methyl-N-phenyl-benzenesulfonamide

| Technique | Observed Signals/Bands |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.69 (d, J = 8.0 Hz, 2H), 7.25-7.19 (m, 5H), 7.10-7.06 (m, 3H), 2.36 (s, 3H) znaturforsch.com |

| ¹³C NMR (100 MHz, CDCl₃) | δ 143.9, 136.6, 136.0, 129.7, 129.3, 129.2, 125.4, 121.8, 21.5 znaturforsch.com |

| IR (KBr, cm⁻¹) | ~3288 (N-H), ~1352 & ~1154 (SO₂) rsc.org |

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

The study of crystal structures of various sulfonamides reveals that strong intermolecular hydrogen bonds and π-π interactions are the primary forces driving the crystal packing researchgate.netnih.gov. In this compound, the absence of a traditional hydrogen bond donor on the sulfonamide nitrogen suggests that C-H···O interactions and π-π stacking involving the phenyl and biphenyl rings would be the dominant forces in its supramolecular assembly.

Crystallographic Data for a Related Analogue: 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₉NO₄S₂ researchgate.netmdpi.com |

| Crystal System | Monoclinic researchgate.netmdpi.com |

| Space Group | C2/c mdpi.com |

| a (Å) | 18.1080 (5) researchgate.netmdpi.com |

| b (Å) | 9.3834 (3) researchgate.netmdpi.com |

| c (Å) | 11.4821 (4) researchgate.netmdpi.com |

| β (°) | 96.015 (3) researchgate.netmdpi.com |

| Volume (ų) | 1940.24 (11) researchgate.netmdpi.com |

Molecular and Supramolecular Interactions of N Methyl N Phenyl 4 Biphenylsulfonamide

Investigations into Ligand-Receptor Binding Mechanisms (In Vitro and Mechanistic Focus)

Research into biphenylsulfonamide derivatives has identified them as potent antagonists of the endothelin-A (ETA) receptor. Structure-activity relationship (SAR) studies on a series of 4'-oxazolyl-N-(3,4-dimethyl-5-isoxazolyl)[1,1'-biphenyl]-2-sulfonamide derivatives have demonstrated that substitutions on the biphenyl (B1667301) ring significantly influence binding affinity. For instance, the introduction of an oxazole ring at the 4'-position led to a notable improvement in potency. nih.gov

One of the most potent analogues in this series, a 2'-acylaminomethyl substituted compound, exhibited a Ki of 0.2 nM for the ETA receptor. nih.gov Another highly potent and selective ETA antagonist, BMS-207940, which features a more complex substitution at the 2'-position, demonstrated an exceptionally low ETA Ki of 10 pM, with over 80,000-fold selectivity against the ETB receptor. nih.gov The pyrimidine derivative of a related series was also found to be a potent and selective ETA receptor antagonist with a Ki of 0.9 nM. nih.gov

While direct binding data for N-methyl-N-phenyl-4-biphenylsulfonamide is not available, these findings suggest that the biphenylsulfonamide scaffold is a key pharmacophore for potent ETA receptor antagonism. The N-methyl-N-phenyl substitution in the target compound would likely influence the conformational flexibility and hydrophobic interactions within the receptor's binding pocket, thereby modulating its affinity and selectivity.

Table 1: Endothelin Receptor (ETA) Binding Affinities of Analogous Biphenylsulfonamides

| Compound | ETA Ki |

| 2'-acylaminomethyl-4'-oxazolyl-N-(3,4-dimethyl-5-isoxazolyl)[1,1'-biphenyl]-2-sulfonamide | 0.2 nM nih.gov |

| BMS-207940 | 10 pM nih.gov |

| Pyrimidine derivative of 4'-heterocyclic biphenylsulfonamide | 0.9 nM nih.gov |

The interaction of biphenylsulfonamide derivatives with serotonin (5-HT) receptors has also been explored. A study of N-piperazinylphenyl biphenylsulfonamides identified these compounds as potent and selective 5-HT1B/1D antagonists. One such sulfonamide analogue demonstrated potent effects in functional in vitro assays, measuring K+-induced 5-HT release in the guinea pig cortex. acs.org

The affinity of these compounds for serotonin receptors is influenced by the nature of the substituents on the biphenyl and sulfonamide moieties. For example, in a series of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, analogues showed high affinity for the rat 5-HT1B receptor, with IC50 values in the low nanomolar range. acs.org Specifically, a sulfonamide-linked analogue demonstrated significant 5-HT1B/1D antagonistic properties. acs.org

The biphenyl scaffold has been identified as a promising framework for the development of N-methyl-D-aspartate (NMDA) receptor negative allosteric modulators (NAMs). Research has led to the development of a biphenyl-based NMDA NAM with an IC50 of 50 nM. nih.govnih.gov Molecular modeling studies of these compounds suggest a binding mode similar to that of ifenprodil, a known NMDA receptor antagonist. nih.govnih.gov

While specific studies on this compound are lacking, the demonstrated activity of other biphenyl derivatives at the NMDA receptor indicates a potential for this class of compounds to interact with this receptor. The nature of the antagonism is often non-competitive, involving binding to an allosteric site on the receptor complex, which is distinct from the glutamate or glycine binding sites. mdpi.com The N-methyl-N-phenyl substitution could influence the interaction with such an allosteric pocket.

A selective, high-affinity blocker of the NMDA receptor ion channel, BIII 277CL, has a Ki of 4.5 nM, highlighting the potential for potent antagonism within this class of compounds. opnme.com

While there is no direct evidence of this compound binding to opioid receptors, molecular modeling studies of various ligands at the µ-opioid receptor provide insights into the structural features that determine binding affinity and functional activity. nih.govnih.gov These studies emphasize the importance of specific interactions with key amino acid residues within the receptor's binding pocket.

The potential for this compound to interact with dopamine receptors is an area that requires further investigation. Studies on other compounds have shown that methylation can influence the binding characteristics of dopamine receptors. For example, S-adenosylmethionine (SAM) has been shown to decrease the Bmax and increase the Kd values for dopamine D1 and D2 receptor binding. nih.gov

While not directly related to the target compound, this highlights that N-methyl groups can play a role in modulating dopamine receptor affinity. The N-methyl group in this compound could potentially influence its interaction with the dopamine transporter or dopamine receptor subtypes. However, without specific binding assays, any potential activity remains speculative.

Molecular Recognition and Ligand-Target Dynamics in Biological Systems

Role of Hydrogen Bonding Networks in Protein-Ligand Interactions

Hydrogen bonds are fundamental to the specific recognition and binding of ligands to their protein targets. In the context of this compound, the sulfonamide group is a key hydrogen bond donor (N-H) and acceptor (S=O). These groups can form crucial hydrogen bonds with amino acid residues in the active site or binding pocket of a target enzyme. For instance, in carbonic anhydrases, the sulfonamide nitrogen forms a hydrogen bond with the hydroxyl group of a threonine residue, while one of the sulfonyl oxygens accepts a hydrogen bond from a backbone N-H group.

Structure Activity Relationship Sar and Advanced Computational Studies of N Methyl N Phenyl 4 Biphenylsulfonamide

Rational Design and Analog Development for Modulated Biological Activity

Extensive searches of scientific databases did not yield specific studies on the rational design and analog development of N-methyl-N-phenyl-4-biphenylsulfonamide. Research on related sulfonamide derivatives, however, highlights common strategies for modulating biological activity.

Systemic Analysis of Substituent Effects on Biological Activity and Selectivity

There is no specific literature detailing the systemic analysis of substituent effects on the biological activity and selectivity of this compound. However, studies on analogous compounds provide insights into how such modifications can influence activity. For instance, in a series of N-phenylsulfonamide derivatives, substitutions on the phenyl ring were shown to significantly affect their inhibitory properties against carbonic anhydrases and cholinesterases. nih.gov Similarly, research on other biphenylsulfonamide endothelin receptor antagonists demonstrated that modifications at various positions on the biphenyl (B1667301) scaffold led to analogs with improved binding affinity and selectivity.

In the broader context of sulfonamides, the nature and position of substituents on the aromatic rings are critical for determining their interaction with biological targets. For example, the presence of a methyl group at the para position of the phenylsulfonyl moiety is often important for the biological activity of some bis-sulfonamides. researchgate.net

Conformational Analysis and Elucidation of Bioactive Conformations in Target Binding

Direct conformational analysis of this compound and its bioactive conformations in target binding has not been reported in the available literature. However, crystallographic studies of structurally related molecules, such as 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide , provide valuable information on the probable spatial arrangement of the core structure. In this related compound, the nitrogen atom exhibits a trigonal-planar geometry. nih.gov The two aromatic rings of the sulfonamide moiety are oriented at a significant dihedral angle to each other. nih.govresearchgate.net This non-planar conformation is a common feature in diarylsulfonamides and is likely to be a key determinant of how this compound would bind to a biological target. The orientation of the phenyl and biphenyl groups relative to the sulfonamide bridge would create a specific three-dimensional shape that dictates its fit within a receptor or enzyme active site.

Impact of Isosteric Replacements on Ligand-Receptor Interactions and Binding Affinities

There is no specific information on the impact of isosteric replacements on the ligand-receptor interactions and binding affinities of this compound. Isosteric replacements are a fundamental strategy in medicinal chemistry to improve the properties of a lead compound. For sulfonamides, common isosteric replacements for the sulfonamide group itself include carboxamides and other acidic moieties, which can alter the compound's physicochemical properties and binding interactions. The phenyl and biphenyl rings could also be subject to isosteric replacement with other aromatic or heteroaromatic rings to explore different binding interactions and potentially improve selectivity or potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific QSAR models for the enzyme inhibition or receptor binding of this compound have been published. QSAR studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity.

Development of Predictive Models for Enzyme Inhibition and Receptor Binding

While no predictive models have been developed for this compound, QSAR studies on other sulfonamide derivatives have been successful in predicting their biological activities. For example, 2D-QSAR models have been developed for isatin (B1672199) N-phenylacetamide based sulfonamides as carbonic anhydrase inhibitors. nih.govnih.gov These models help in understanding the relationship between the chemical features of the molecules and their inhibitory potency. For biphenyl-containing compounds, QSAR models have been used to predict the analgesic activity of biphenyl carboxamide analogs. medcraveonline.com

Identification and Analysis of Molecular Descriptors Influencing Activity (e.g., Electrotopological Indices, Connectivity Indices, Radius of Gyration)

Without specific QSAR studies on this compound, the molecular descriptors influencing its activity have not been identified. In QSAR studies of other sulfonamides, various descriptors are typically found to be important. These can include:

Electronic descriptors: such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity.

Topological descriptors: like connectivity indices and electrotopological state indices, which describe the branching and electronic environment of atoms in the molecule.

Steric descriptors: such as the radius of gyration, which relates to the molecule's size and shape.

For a molecule like this compound, it is conceivable that descriptors related to the hydrophobicity and steric bulk of the biphenyl group, as well as the electronic properties of the sulfonamide linker, would be critical for its biological activity.

Advanced Computational Chemistry Approaches

Advanced computational chemistry has become an indispensable tool in the study of complex organic molecules, offering profound insights into their behavior at the molecular level. For this compound, these computational methods provide a framework for understanding its electronic properties, potential biological interactions, and dynamic behavior, which is crucial for rational drug design and materials science.

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry, electronic properties, and spectroscopic signatures of sulfonamide derivatives. osti.govnih.gov

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p) or 6-31G(d,p)), enable the optimization of the ground state geometry of this compound. osti.govnih.gov These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For similar sulfonamides, a good correlation between DFT-calculated and experimentally determined structures from X-ray crystallography has been observed. researchgate.netmdpi.com

Key electronic properties that can be elucidated through DFT include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov Analysis of these frontier molecular orbitals helps in identifying the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Furthermore, DFT is instrumental in predicting spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. osti.gov Additionally, DFT calculations are used to predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. osti.govnih.gov The comparison of these theoretical spectra with experimental data serves as a validation of the computed molecular structure. osti.gov

Table 1: Representative DFT-Calculable Parameters for this compound

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles. | Provides the fundamental 3D structure of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. nih.gov |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps in understanding electrostatic interactions and reactivity sites. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electrophilic and nucleophilic sites for potential interactions. |

| Vibrational Frequencies | Theoretical prediction of the molecule's vibrational modes. | Correlates with experimental FT-IR spectra for structural confirmation. osti.gov |

| NMR Chemical Shifts | Theoretical prediction of the resonance frequencies of atomic nuclei. | Correlates with experimental ¹H and ¹³C NMR spectra. osti.gov |

| UV-Vis Absorption Maxima | Predicted wavelengths of maximum light absorption due to electronic transitions. | Correlates with experimental UV-Vis spectra, calculated via TD-DFT. osti.gov |

Molecular Docking Simulations for Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction. Docking studies on structurally related sulfonamides have been used to predict their binding to various proteins, such as those involved in antimicrobial activity or the Keap1-Nrf2 pathway. nih.govnih.gov These studies reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are critical for binding. researchgate.net

For instance, in studies of Keap1 inhibitors, docking has shown how sulfonamide-containing ligands fit into the Kelch domain binding pocket, interacting with specific amino acid residues. nih.gov The biphenyl group of this compound would be expected to engage in significant hydrophobic and π-π stacking interactions within a protein's binding site, while the sulfonamide group could act as a hydrogen bond acceptor.

Table 2: Typical Output from Molecular Docking of this compound

| Parameter | Description | Significance |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's active site. | Visualizes the most stable and likely interaction geometry. |

| Binding Affinity (Score) | A numerical value (e.g., in kcal/mol) that estimates the free energy of binding. | Ranks potential ligands; a lower (more negative) score typically indicates stronger binding. |

| Hydrogen Bonds | Identification of specific hydrogen bond interactions between the ligand and protein residues. | Highlights key stabilizing interactions and specificity determinants. |

| Hydrophobic Interactions | Identification of non-polar interactions between the ligand and protein. | Crucial for the binding of lipophilic moieties like the biphenyl group. |

| Interacting Residues | A list of the amino acid residues in the binding site that are in close contact with the ligand. | Pinpoints the key components of the protein responsible for ligand recognition. |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions and Conformational Landscape Exploration

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to explore the conformational landscape of this compound, both in solution and when bound to a biological target. This allows for an understanding of its flexibility and the stability of its interactions. researchgate.net

MD simulations can reveal how the ligand and protein adapt to each other upon binding, a concept known as "induced fit." These simulations can also assess the stability of the binding pose predicted by docking. By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the complex is stable. nih.gov

Furthermore, MD simulations provide insights into the conformational flexibility of the this compound molecule itself. The rotation around the various single bonds, particularly the S-N and S-C bonds, can be explored to understand the accessible conformations and their relative energies. researchgate.net This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. researchgate.netnih.gov A pharmacophore model for this compound would consist of features such as hydrogen bond acceptors (the sulfonyl oxygens), hydrophobic regions (the biphenyl and phenyl rings), and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries in a process called virtual screening. nih.govmdpi.com This allows for the rapid identification of other molecules that possess the same essential features and are therefore likely to have similar biological activity. This approach is highly effective for discovering novel ligands with potentially improved properties, such as higher potency or better pharmacokinetic profiles.

Virtual screening workflows often combine pharmacophore-based searches with subsequent molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to filter and prioritize the most promising candidates for experimental testing. nih.govmdpi.com This integrated computational approach significantly accelerates the early stages of drug discovery.

Investigation of Broader Biological Activities and Mechanistic Pathways of N Methyl N Phenyl 4 Biphenylsulfonamide Non Clinical Focus

Anticancer Activity at Cellular and Molecular Levels: Mechanistic Investigations

Research into the class of biphenylsulfonamides, to which N-methyl-N-phenyl-4-biphenylsulfonamide belongs, has uncovered several potential mechanisms for anticancer activity. These investigations primarily utilize in vitro models to elucidate how these compounds interact with cellular machinery to inhibit cancer progression.

The anti-proliferative effects of biphenylsulfonamide derivatives have been demonstrated in various cancer cell lines. Studies on structurally related hydroxylated biphenyl (B1667301) compounds have shown effective, dose-dependent anti-proliferative activity against malignant melanoma cell lines, while showing significantly less efficacy in normal fibroblast cells. mdpi.com This suggests a degree of selectivity toward tumor cells. mdpi.com The primary mechanism for this anti-proliferative action is often linked to the inhibition of enzymes critical for tumor growth and invasion. For the biphenylsulfonamide class, a key mechanism is the inhibition of matrix metalloproteinases (MMPs), which are essential for the degradation of the extracellular matrix, a process required for cell proliferation and metastasis. nih.govtandfonline.com Further studies on other related compounds have shown that they can inhibit cell proliferation by inducing cell cycle arrest, often at the G2/M transition phase. mdpi.com

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Biphenyl compounds have been shown to induce apoptosis in cancer cells, a process confirmed through methods like annexin (B1180172) V assays and the detection of PARP cleavage and caspase activation. mdpi.com A crucial aspect of tumor survival and growth is angiogenesis, the formation of new blood vessels. The inhibition of matrix metalloproteinases by 4,4'-biphenylsulfonamides directly contributes to the modulation of angiogenesis. nih.govtandfonline.com Since MMPs, particularly MMP-2, are involved in breaking down the basement membrane to allow for endothelial cell migration and new vessel formation, their inhibition is a key anti-angiogenic strategy. nih.gov Research has shown that E1A, a protein whose effects can be mimicked by synthetic compounds, can mediate tumor suppression by inhibiting angiogenesis and inducing apoptosis, suggesting that secreted factors play a role in this process. nih.gov

A promising therapeutic strategy involves compounds that can inhibit multiple cancer-related targets simultaneously. The 4,4'-biphenylsulfonamide class has been identified as a potential dual-target inhibitor. nih.govtandfonline.com These compounds have been characterized as selective inhibitors of matrix metalloproteases MMP-2 and MMP-13. nih.govtandfonline.com Kinetic studies revealed that this inhibition occurs without binding the catalytic zinc ion, a mechanism distinct from many traditional MMP inhibitors. nih.govtandfonline.com Furthermore, these same biphenylsulfonamides are known inhibitors of carbonic anhydrases (CAs), another class of enzymes implicated in tumor progression. nih.govtandfonline.com The ability to inhibit both MMPs and CAs with a single molecular entity presents a synergistic approach to anticancer therapy, targeting both tumor cell invasion and the tumor microenvironment. nih.govtandfonline.com

Below is a data table summarizing the kinetic characterization of certain 4,4'-biphenylsulfonamide inhibitors against MMPs.

| Inhibitor Type | Target Enzyme(s) | Inhibition Mechanism | Implication |

| 4,4'-Biphenylsulfonamides | MMP-2, MMP-13 | Non-competitive, Non-zinc binding | Binds to a catalytic subsite, potentially the S1'-pocket. nih.govtandfonline.com |

| para-methyl ester derivative | MMP-2, MMP-13 | Competitive | Suggests binding to a different subsite than other derivatives. nih.govtandfonline.com |

The Wnt/β-catenin signaling pathway is a critical regulator of cell development and tissue homeostasis, and its abnormal activation is a driver in numerous cancers. nih.gov This pathway's dysregulation is associated with tumor progression, metastasis, and resistance to therapy. nih.gov The central event in canonical Wnt signaling is the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for oncogenes. imrpress.com While direct modulation of the Wnt/β-catenin pathway by this compound is not yet extensively documented, targeting this pathway is a major focus of cancer research. nih.govnih.gov Strategies often involve inhibiting key components of the pathway to prevent β-catenin accumulation. imrpress.com The development of dual-inhibition strategies, such as simultaneously targeting the Wnt/β-catenin pathway and other oncogenic drivers like MDM2, represents a sophisticated therapeutic approach. nih.gov

Antimicrobial and Antifungal Activity: Mechanistic Investigations in in vitro and Model Organism Systems

The search for novel antimicrobial and antifungal agents is driven by the rise of drug-resistant pathogens. Chemical scaffolds similar to this compound have shown promise in this area. Studies on N-phenylbenzamides, for instance, have demonstrated both antibacterial and antifungal activities. nih.govnih.gov These compounds have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as the fungus Candida albicans. nih.govnih.gov

The mechanism of antifungal action for many agents involves targeting essential fungal enzymes. One such critical target is lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme required for the synthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. mdpi.com Molecular docking studies on related heterocyclic compounds have shown favorable binding energies to the active site of CYP51 enzymes, correlating with their in vitro antifungal efficacy. mdpi.com

The following table summarizes the observed antimicrobial activities of structurally related N-phenylbenzamide compounds.

| Organism Type | Species | Activity Observed | Potential Target |

| Gram-positive Bacteria | Staphylococcus aureus | Inhibition of growth. nih.gov | Aminoglycoside-2″-phosphotransferase-IIa (APH(2″)-IIa). nih.gov |

| Gram-negative Bacteria | Escherichia coli | Inhibition of growth. nih.gov | Aminoglycoside-2″-phosphotransferase-IIa (APH(2″)-IIa). nih.gov |

| Fungus | Candida albicans | Inhibition of growth. nih.gov | Aspartic proteinases (Saps). nih.gov |

Anti-Inflammatory Mechanisms of Action: Cellular and Molecular Pathway Elucidation

Chronic inflammation is closely linked to the development of various diseases. The activation of immune cells like microglia can lead to the release of pro-inflammatory mediators. nih.gov Research into thiazole (B1198619) derivatives has shown that these compounds can suppress inflammatory responses in lipopolysaccharide (LPS)-activated cells. nih.gov This suppression is marked by a decrease in inflammatory molecules such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). nih.gov

The mechanism for these anti-inflammatory effects often involves the downregulation of key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the modulation of critical signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, is a central mechanism for controlling inflammation. nih.gov For the biphenylsulfonamide class, the previously discussed inhibition of matrix metalloproteinases (MMPs) also has anti-inflammatory implications, as MMPs are known to process cytokines and chemokines, thereby playing a role in inflammatory processes. nih.govtandfonline.com

No Publicly Available Research Data Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific research findings concerning the biological activities, mechanistic pathways, or its role as a chemical tool compound for This compound could be located.

The investigation did not yield any non-clinical studies, detailed research findings, or data that would permit the construction of an article based on the provided outline. The searches for this specific compound did not return any relevant scholarly articles or datasets detailing its use in biochemical research.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Future Research Directions and Unexplored Avenues for N Methyl N Phenyl 4 Biphenylsulfonamide

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The sulfonamide functional group is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antibacterial, antifungal, and antitumor properties. nih.govresearchgate.net The future exploration of N-methyl-N-phenyl-4-biphenylsulfonamide's biological activity could unveil novel therapeutic applications.

A promising avenue of investigation is its potential as an enzyme inhibitor. For instance, some sulfonamide derivatives are known to be effective inhibitors of carbonic anhydrases (CA). nih.govresearchgate.net Furthermore, recent research has demonstrated the potential of N-phenylbenzenesulfonamides as inhibitors of lactate (B86563) dehydrogenase A (LDHA), a key enzyme in cancer metabolism, for the treatment of pancreatic cancer. nih.gov This raises the possibility that this compound could also target metabolic enzymes crucial for disease progression.

Another area of interest lies in its potential interaction with cell signaling pathways. Biphenylsulfonamide derivatives have been designed as selective antagonists for the angiotensin II type 2 (AT2) receptor, a component of the renin-angiotensin system involved in cardiovascular regulation. nih.gov Future studies could therefore investigate the effect of this compound on various G-protein coupled receptors or other signaling molecules. The structural similarity to known topoisomerase inhibitors also suggests that its interaction with DNA and related enzymes could be a fruitful area of research. nih.gov

A systematic screening of this compound against a broad panel of kinases, proteases, and other enzymes implicated in human diseases would be a critical first step. Unraveling the specific molecular interactions and downstream cellular effects will be paramount in defining its therapeutic potential and mechanism of action.

| Potential Biological Target Class | Example of Related Sulfonamide Activity | Potential Research Focus for this compound |

| Enzymes | Carbonic Anhydrase Inhibition nih.govresearchgate.net | Screening against various CA isoforms. |

| Lactate Dehydrogenase A (LDHA) Inhibition nih.gov | Investigation of inhibitory activity against LDHA and other metabolic enzymes. | |

| Topoisomerase Inhibition nih.gov | Evaluation of DNA binding and topoisomerase inhibition. | |

| Receptors | Angiotensin II Type 2 (AT2) Receptor Antagonism nih.gov | Screening for activity at various cell surface and nuclear receptors. |

Development and Application of More Advanced Computational Models and Machine Learning Approaches

The integration of computational tools is revolutionizing drug discovery and materials science. For this compound, these in silico methods offer a powerful lens through which to predict its properties and guide experimental work.

The use of machine learning (ML) and molecular dynamics (MD) simulations has already proven successful in identifying novel N-phenylbenzenesulfonamides as LDHA inhibitors. nih.gov Similar approaches can be applied to this compound to predict its binding affinity to a wide range of biological targets, thereby prioritizing experimental screening efforts. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate its structural features with specific biological activities, aiding in the design of more potent and selective analogs.

Molecular docking studies can provide detailed insights into the binding mode of this compound with target proteins, highlighting key interactions that contribute to its activity. nih.gov This information is invaluable for structure-based drug design. Furthermore, computational methods can be employed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound, which is a critical step in the early stages of drug development.

The application of artificial neural networks and random forest models, as demonstrated in the design of novel antioxidants, could also be used to predict and optimize various properties of this compound and its derivatives. rsc.org

| Computational Approach | Application in Sulfonamide Research | Potential Application for this compound |

| Machine Learning | Discovery of novel LDHA inhibitors. nih.gov | Prediction of biological targets and activity. |

| Molecular Dynamics | Simulation of protein-ligand interactions. nih.gov | Understanding the dynamic behavior of the compound in biological systems. |

| Molecular Docking | Elucidation of binding modes. nih.gov | Identifying key interactions with target proteins. |

| QSAR | Correlation of structure with activity. | Designing more potent and selective analogs. |

Integration with Emerging Synthetic Methodologies for Sustainable and Efficient Production

The development of green and efficient synthetic routes is a cornerstone of modern chemistry. Future research on this compound should focus on improving its synthesis to be more environmentally friendly and cost-effective.

Traditional methods for the synthesis of sulfonamides often involve multi-step procedures. nih.gov For instance, a common route is the reaction of an amine with a sulfonyl chloride. nih.gov Innovations in synthetic methodology can offer significant advantages. The use of ultrasonication in N-sulfonylation reactions has been reported as a rapid, mild, and high-yielding method. researchgate.net Exploring such techniques for the synthesis of this compound could lead to improved efficiency and reduced energy consumption.

Catalytic methods, particularly those employing earth-abundant metals, are another promising area. Research into novel catalytic systems for C-N and C-S bond formation could streamline the synthesis of the biphenylsulfonamide core. Flow chemistry is an emerging technology that allows for the continuous production of chemicals in a safer and more controlled manner. The development of a flow-based synthesis for this compound would be a significant step towards its large-scale and sustainable production.

Furthermore, the principles of atom economy and the use of greener solvents should be central to the design of new synthetic pathways.

| Synthetic Methodology | Description | Potential Benefit for this compound Synthesis |

| Ultrasonication | Use of high-frequency sound waves to promote chemical reactions. researchgate.net | Increased reaction rates, higher yields, and milder reaction conditions. |

| Catalysis | Employment of catalysts to facilitate chemical transformations. | Development of more efficient and selective bond-forming reactions. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved safety, scalability, and process control. |

| Green Chemistry | Design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. | Reduced environmental impact and increased sustainability. |

Potential Applications in Non-Biological Fields (e.g., Materials Science, Catalysis, if academically supported by further research)

While the primary focus of sulfonamide research has been in the biological realm, the unique structural features of this compound may lend themselves to applications in materials science and catalysis.

The presence of aromatic rings and the sulfonamide linkage could impart interesting photophysical or electronic properties. This opens up the possibility of exploring its use in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials. The biphenyl (B1667301) moiety, in particular, is a common building block in liquid crystals and conjugated polymers.

In the field of catalysis, chiral derivatives of disulfonamides have been utilized as catalysts in asymmetric synthesis. nih.govresearchgate.net Future research could investigate whether this compound, or its chiral analogues, can act as a ligand for transition metal catalysts, potentially enabling novel asymmetric transformations.

Additionally, some sulfonamide derivatives have found utility as antioxidants in industrial applications, such as in the preservation of rubber. hnljchem.com The antioxidant potential of this compound could be evaluated for its ability to prevent oxidative degradation in various materials. A thorough investigation of its thermal stability, mechanical properties, and compatibility with different polymer matrices would be necessary to assess its viability in these non-biological applications.

| Potential Non-Biological Field | Rationale based on Related Compounds | Research Direction for this compound |

| Catalysis | Chiral disulfonamides used as catalysts in asymmetric synthesis. nih.govresearchgate.net | Synthesis of chiral analogs and evaluation of their catalytic activity. |

| Materials Science | Sulfonamide derivatives used as antioxidants in rubber. hnljchem.com | Investigation of antioxidant properties and potential as a material additive. |

| Biphenyl units are common in functional materials. | Exploration of photophysical and electronic properties for applications in organic electronics. |

Q & A

Q. What synthetic methodologies are recommended for preparing N-methyl-N-phenyl-4-biphenylsulfonamide, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis involves nucleophilic substitution between sulfonyl chlorides and aromatic amines. Key steps include:

- Precursor Selection : Use 4-biphenylsulfonyl chloride and N-methylaniline as primary reactants.

- Reaction Conditions : Conduct the reaction under anhydrous conditions in polar aprotic solvents (e.g., dimethylformamide or dichloromethane) with a base like triethylamine to scavenge HCl byproducts .

- Optimization : Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (70:30 hexane/ethyl acetate) to achieve >95% purity. Yield improvements (60–75%) are achievable by maintaining temperatures at 0–5°C during reagent addition to minimize side reactions .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : A multi-modal approach is essential:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and N-methyl groups (δ 3.1–3.3 ppm). Use 2D COSY to resolve overlapping biphenyl signals.

- 13C NMR : Confirm sulfonamide carbonyl (δ 165–170 ppm) and quaternary carbons.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ for C19H18NO2S: calculated 324.1056; observed 324.1053).

- X-ray Crystallography : Resolve molecular geometry, including bond angles (C-S-N ~107°) and torsional flexibility between biphenyl rings .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the carbonic anhydrase IX (CA IX) inhibition potency of biphenylsulfonamide derivatives?

- Methodological Answer : Implement a systematic SAR workflow:

Q. Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the biphenyl para-position to enhance zinc coordination in CA IX.

- Replace N-methyl with bulkier substituents (e.g., N-cyclopentyl) to improve hydrophobic pocket interactions.

Q. Biological Assays :

- Measure IC50 values using a stopped-flow CO2 hydration assay (pH 6.5, 20°C) with recombinant CA IX.

- Validate selectivity against off-target isoforms (CA II, CA XII) via fluorescence thermal shift assays.

Q. Computational Modeling :

- Perform molecular docking (AutoDock Vina) using CA IX crystal structures (PDB: 3IAI) to correlate substituent effects with binding energy trends .

Q. What strategies resolve contradictions in reported antiproliferative activity data for biphenylsulfonamides across different cancer cell lines?

- Methodological Answer : Address variability through:

- Standardized Assay Protocols :

- Use authenticated cell lines (e.g., ATCC-certified MCF-7, A549) cultured in identical media (RPMI-1640 + 10% FBS).

- Normalize data to reference compounds (e.g., acetazolamide for CA IX inhibition).

- Metabolic Stability Testing :

- Quantify intracellular drug accumulation via LC-MS/MS to rule out efflux pump interference.

- Mechanistic Deconvolution :

- Confirm target engagement via Western blotting for CA IX expression and siRNA knockdown controls .

Q. How should crystallographic data be interpreted to assess conformational flexibility and packing interactions in this compound?

- Methodological Answer : Analyze single-crystal X-ray data by:

- Torsion Angle Calculations : Compare dihedral angles between biphenyl rings (typically 30–50°) across polymorphs.

- Hydrogen Bond Networks : Identify N-H···O=S interactions (2.8–3.0 Å) and π-π stacking (centroid distances 3.8–4.2 Å).

- B-Factor Analysis : Higher thermal motion (>40 Ų) in N-methyl groups indicates rotational freedom, while rigid sulfonamide cores exhibit B-factors <25 Ų. Compare with DFT-optimized gas-phase conformations to isolate crystal packing effects .

Data Contradiction Analysis

Q. How can researchers reconcile divergent solubility profiles reported for biphenylsulfonamides in pharmacological studies?

- Methodological Answer : Address discrepancies via:

- Solubility Determination Protocols :

- Use shake-flask method at physiological pH (7.4) with HPLC quantification.

- Compare results across buffer systems (e.g., PBS vs. HEPES) to identify pH-dependent solubility cliffs.

- Formulation Adjustments :

- Employ co-solvents (e.g., PEG-400) or cyclodextrin complexation to enhance aqueous solubility for in vivo studies.

- Solid-State Characterization :

- Perform powder X-ray diffraction (PXRD) to detect polymorphic forms impacting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.